

# Confirming the identity of 3-Oxoisindoline-5-carbonitrile with X-ray crystallography

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## Compound of Interest

Compound Name: 3-Oxoisindoline-5-carbonitrile

Cat. No.: B172163

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## Comparative Guide to the Structural Confirmation of 3-Oxoisindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for confirming the molecular structure of **3-Oxoisindoline-5-carbonitrile**. While single-crystal X-ray crystallography is the definitive method for structural elucidation, its application can be limited by the availability of suitable crystals. This document outlines the gold-standard crystallographic approach and presents a robust, multi-technique strategy for unambiguous identification using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The experimental data presented herein for NMR, MS, and IR are representative values derived from spectral data of closely related isoindolinone analogues and predictive software, compiled to offer a practical guide in the absence of a publicly available, complete experimental dataset for **3-Oxoisindoline-5-carbonitrile**.

## X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides an unequivocal determination of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry. This technique is considered the gold standard for structural confirmation.

## Data Presentation

Parameter	Expected Data for 3-Oxoisoindoline-5-carbonitrile
Crystal System	Monoclinic or Orthorhombic (Typical for similar small molecules)
Space Group	P2 <sub>1</sub> /c or Pbc <sub>a</sub> (Common for centrosymmetric and non-centrosymmetric space groups respectively)
Unit Cell Dimensions (Å)	a, b, c (e.g., 5-15 Å)
Unit Cell Angles (°)	$\alpha$ , $\beta$ , $\gamma$ (e.g., $\alpha=\gamma=90^\circ$ , $\beta\approx 90-110^\circ$ for monoclinic)
Molecules per Unit Cell (Z)	2 or 4
Resolution (Å)	< 1.0
R-factor (%)	< 5

## Experimental Protocol

A suitable single crystal of **3-Oxoisoindoline-5-carbonitrile** is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates.

## Logical Workflow for X-ray Crystallography



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X-ray crystallography workflow.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. A combination of 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (e.g., COSY, HSQC, HMBC) experiments can provide unambiguous evidence of the connectivity of atoms.

### Data Presentation

$^1\text{H}$  NMR (500 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
8.85	s	1H	NH
8.10	d	1H	H-4
7.95	d	1H	H-6
7.80	dd	1H	H-7

| 4.50 | s | 2H |  $\text{CH}_2$  |

$^{13}\text{C}$  NMR (125 MHz, DMSO- $\text{d}_6$ )

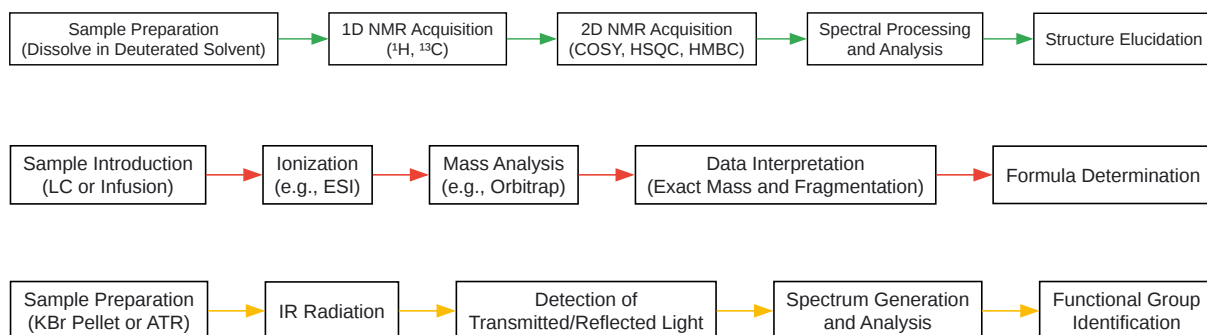
Chemical Shift ( $\delta$ , ppm)	Assignment
168.0	C=O
145.0	C-7a
135.0	C-3a
133.0	C-6
125.0	C-4
123.0	C-7
118.0	CN
110.0	C-5

| 45.0 | CH<sub>2</sub> |

### Experimental Protocol

A sample of **3-Oxoisindoline-5-carbonitrile** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, 0.5 mL) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 500 MHz spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations.

### Experimental Workflow for NMR Analysis



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